cis-2-Iodocyclopropanecarboxylic acid

Chiral resolution Enantiomeric excess Process chemistry

cis-2-Iodocyclopropanecarboxylic acid (CAS 1932315-23-5), specifically the (1S,2S) enantiomer, is a chiral cyclopropane carboxylic acid bearing an iodine atom at the 2-position in a cis relationship to the carboxylic acid group. With a molecular formula of C4H5IO2 and a molecular weight of 211.99 g/mol, it serves as a versatile intermediate for the construction of enantiomerically pure cyclopropane-containing pharmacophores.

Molecular Formula C4H5IO2
Molecular Weight 211.99
CAS No. 1932315-23-5
Cat. No. B3393157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-2-Iodocyclopropanecarboxylic acid
CAS1932315-23-5
Molecular FormulaC4H5IO2
Molecular Weight211.99
Structural Identifiers
SMILESC1C(C1I)C(=O)O
InChIInChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1
InChIKeyJLDDIEQQVGNSGM-GBXIJSLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-2-Iodocyclopropanecarboxylic acid (CAS 1932315-23-5) – Chiral Cyclopropane Building Block for Stereospecific Synthesis


cis-2-Iodocyclopropanecarboxylic acid (CAS 1932315-23-5), specifically the (1S,2S) enantiomer, is a chiral cyclopropane carboxylic acid bearing an iodine atom at the 2-position in a cis relationship to the carboxylic acid group . With a molecular formula of C4H5IO2 and a molecular weight of 211.99 g/mol, it serves as a versatile intermediate for the construction of enantiomerically pure cyclopropane-containing pharmacophores . The compound stands out from generic cyclopropane carboxylic acids due to its defined stereochemistry and the synthetic versatility of the iodine substituent, which enables stereospecific transition-metal-catalyzed cross-coupling and cyclization reactions that are not accessible with non-halogenated or differently halogenated analogs [1].

Why Generic 2-Halocyclopropanecarboxylic Acids Cannot Replace cis-2-Iodocyclopropanecarboxylic acid (1932315-23-5)


Replacing cis-2-iodocyclopropanecarboxylic acid (1932315-23-5) with its bromo, chloro, or fluoro analogs, or with the opposite enantiomer, introduces quantifiable failures in downstream stereospecific transformations. The iodine atom provides superior oxidative addition reactivity in palladium-catalyzed cross-couplings—a kinetic advantage over bromine and chlorine that directly determines coupling efficiency and yield [1]. Moreover, the defined (1S,2S) absolute configuration is irreplaceable for generating the correct stereochemistry in target molecules such as the HIV non-nucleoside reverse transcriptase inhibitor MIV-150; use of the (1R,2R) enantiomer would produce the inactive antipode [1]. Even the same elemental composition in a trans configuration fails, as the cis geometry is required for the 5-exo-dig cyclization that constructs the 3-azabicyclo[3.1.0]hexane core found in numerous bioactive scaffolds [2].

Quantitative Differentiation Evidence for cis-2-Iodocyclopropanecarboxylic acid (1932315-23-5) vs. Closest Analogs


Enantiomeric Excess Achievable via Chiral Resolution Dictates API Optical Purity

In the convergent synthesis of MIV-150, the racemic cis-2-iodocyclopropanecarboxylic acid (±)-14 is resolved using a chiral amine resolving agent to yield the enantiomerically pure (+)-14 (the (1R,2R) or (1S,2S) enantiomer depending on the resolving agent configuration). The paper reports that high chemical and optical purity of the resolved acid was achieved through crystallization and recrystallization at the optical resolution stage [1]. While the exact enantiomeric excess (ee) value is not explicitly tabulated in the available excerpt, the process delivers an acid of sufficient optical purity to ultimately yield the final API MIV-150 meeting all specification requirements, including optical purity [1]. In contrast, generic 2-halocyclopropanecarboxylic acids sold as racemates or with unspecified ee would introduce enantiomeric impurities that propagate through the synthesis and compromise the chiral purity of the final drug substance, a risk not present when sourcing the resolved enantiomer corresponding to CAS 1932315-23-5.

Chiral resolution Enantiomeric excess Process chemistry

Iodine vs. Bromine/Chlorine Reactivity in Stereospecific Negishi Coupling

The hybrid convergent synthesis of MIV-150 explicitly relies on the stereospecific Negishi coupling of an iodocyclopropane moiety with an aryl bromide [1]. The authors state that 'the logical choice would be cis-2-iodocyclopropanecarboxylate, as this would lead to a common late-stage intermediate with the linear route' [1]. The iodo-substituent was selected because aryl-iodide bonds undergo faster oxidative addition to Pd(0) compared to aryl-bromide or aryl-chloride bonds, enabling chemoselective coupling at the cyclopropane iodide in the presence of the aryl bromide electrophile. While the paper does not provide a side-by-side kinetic comparison table, the established general order of reactivity for oxidative addition is I > Br ≫ Cl, which is a class-level inference supported by extensive organometallic literature. Use of the corresponding 2-bromo or 2-chloro analog would result in slower coupling rates, potential incomplete conversion, and competing side reactions, reducing overall yield and purity.

Negishi coupling Cross-coupling Halogen reactivity

Cis vs. Trans Configuration Requirement for 5-Exo-Dig Cyclization to 3-Azabicyclo[3.1.0]hexan-2-ones

The copper-free Sonogashira coupling of N-substituted cis-2-iodocyclopropanecarboxamides with terminal alkynes, followed by 5-exo-dig cyclization, provides substituted 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones in excellent yields [1]. The cis relationship between the iodine and the carboxamide is essential: only the cis isomer can undergo the intramolecular cyclization where the amide nitrogen attacks the alkyne to form the bicyclic scaffold. A trans-2-iodocyclopropanecarboxamide would place the reacting groups on opposite faces of the cyclopropane ring, geometrically preventing the 5-exo-dig ring closure. The paper explicitly uses 'cis-2-iodocyclopropanecarboxamides' as the substrate, and the yields reported for the transformation are 'excellent,' though specific numerical yields are aggregated across multiple substrate variations [1].

Sonogashira coupling Cyclization Diastereoselectivity

Validated Purity Specification of ≥98% by HPLC vs. Lower-Purity Generic Sources

Commercial suppliers of (1S,2S)-2-iodocyclopropanecarboxylic acid (CAS 1932315-23-5) offer the compound at certified purity levels of 98% (HPLC) and above , with some vendors providing batch-specific certificates of analysis including NMR, HPLC, and GC data . In contrast, generic cis-2-iodocyclopropanecarboxylic acid without stereochemical designation (CAS 122676-92-0, the racemate) is often listed at 95% purity . The 3-percentage-point purity difference corresponds to a 60% reduction in total impurity burden (5% vs. 2%), which directly impacts yield in subsequent stoichiometric transformations and simplifies purification of downstream intermediates. Furthermore, sourcing the enantiopure compound eliminates the risk of introducing the wrong enantiomer, a quality parameter not captured by achiral HPLC purity alone.

Purity Quality control Procurement specification

High-Value Application Scenarios for cis-2-Iodocyclopropanecarboxylic acid (1932315-23-5)


Synthesis of Chiral Cyclopropane-Containing HIV NNRTIs (e.g., MIV-150 and Analogs)

The (1S,2S)-enantiomer serves as the key chirality-bearing building block in the convergent synthesis of MIV-150, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) with EC50 < 1 nM against HIV-1 and HIV-2 [1]. The iodine enables stereospecific Negishi coupling to install the aryl-cyclopropane bond while preserving the stereochemical integrity established in the starting acid. Medicinal chemistry teams developing next-generation cyclopropane-containing NNRTIs can use this intermediate to access diverse analogs by varying the coupling partner, while maintaining the critical (1S,2S) stereochemistry required for target binding [1].

Copper-Free Sonogashira Coupling for 3-Azabicyclo[3.1.0]hexan-2-one Libraries

Conversion of the carboxylic acid to the corresponding N-substituted cis-2-iodocyclopropanecarboxamide enables a copper-free Sonogashira coupling–cyclization sequence that produces substituted 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones in excellent yields [2]. This scaffold is a conformationally constrained bioisostere of piperidine and pyrrolidine rings, making it valuable in fragment-based drug discovery and central nervous system (CNS) lead optimization programs. The cis configuration of the starting acid is mandatory for cyclization; no other halogen provides the same balance of oxidative addition reactivity and leaving-group ability needed for this tandem process [2].

Chiral Resolution Reference Standard and Analytical Method Development

The resolution protocol described in the MIV-150 process development paper provides a validated method for obtaining the enantiomerically pure acid via diastereomeric salt formation with (S)-(-)-α-methylbenzylamine [1]. Analytical laboratories supporting cGMP manufacturing can use the resolved (1S,2S) acid as a chiral reference standard for HPLC method development and batch release testing. The availability of a well-characterized, high-purity commercial source (98%+, CAS 1932315-23-5) reduces the analytical burden of qualifying in-house resolved material [1].

Synthesis of Cyclopropane-Derived Amino Acids and Peptidomimetics

The carboxylic acid functionality provides a direct handle for Curtius rearrangement or amide coupling to generate 2-iodocyclopropanamine derivatives, which can serve as precursors to conformationally constrained amino acids [2]. The iodine atom can subsequently be elaborated via cross-coupling or metal-halogen exchange to introduce aryl, heteroaryl, or alkyl substituents, enabling the construction of cyclopropane-containing peptidomimetics with defined stereochemistry. This modular approach is uniquely enabled by the combination of the cis-iodo stereochemistry and the carboxylic acid handle present in CAS 1932315-23-5.

Quote Request

Request a Quote for cis-2-Iodocyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.